Bis(L-Valine) Ester Ganciclovir TFA Salt

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Analytical method validation for generic valganciclovir ANDA mandates the exact Impurity F reference standard. Generic substitution with mono-valine ester impurities or degradation products is analytically invalid-regulatory filings require the specified USP/EP compound for system suitability, specificity, and LOQ determination. • Pharmacopeial Identity: Valganciclovir EP Impurity F / USP Related Compound F; the bis-valine diester structure ensures a unique chromatographic retention time and relative response factor distinct from mono-esters and ganciclovir. • ANDA-Ready: Supplied with detailed characterization data compliant with ICH Q3A/Q3B guidelines; traceable to USP/EP standards for seamless regulatory submission. • QC Batch Release: Used daily in QC laboratories to confirm Impurity F levels meet monograph acceptance criteria in every manufactured batch.

Molecular Formula C19H31N7O6
Molecular Weight 453.5 g/mol
CAS No. 130914-71-5
Cat. No. B051230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(L-Valine) Ester Ganciclovir TFA Salt
CAS130914-71-5
SynonymsL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-1,3-propanediyl Ester;  Ganciclovir Impurity F
Molecular FormulaC19H31N7O6
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC(COC(=O)C(C(C)C)N)OCN1C=NC2=C1NC(=NC2=O)N)N
InChIInChI=1S/C19H31N7O6/c1-9(2)12(20)17(28)30-5-11(6-31-18(29)13(21)10(3)4)32-8-26-7-23-14-15(26)24-19(22)25-16(14)27/h7,9-13H,5-6,8,20-21H2,1-4H3,(H3,22,24,25,27)/t12-,13-/m0/s1
InChIKeyGXSWPZOKTKSGEB-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(L-Valine) Ester Ganciclovir TFA Salt Overview


Bis(L-Valine) Ester Ganciclovir TFA Salt (CAS 130914-71-5) is a chemically defined diester prodrug impurity of the antiviral agent ganciclovir [1]. It is formally recognized in regulatory pharmacopeias as Valganciclovir EP Impurity F and Valganciclovir USP Related Compound F [2][3]. As a process-related impurity originating from the synthesis of valganciclovir hydrochloride, its procurement as a high-purity reference standard is essential for the development and validation of analytical methods used in pharmaceutical quality control [4].

Specified impurity reference standard for valganciclovir ANDA and QC.
Compendial identity: EP Impurity F / USP Related Compound F.
High-purity, chemically defined diester prodrug impurity.

Specificity of Bis(L-Valine) Ester Ganciclovir TFA Salt


In pharmaceutical analysis, the specificity of a reference standard is paramount. Generic substitution with a structurally similar compound (e.g., Ganciclovir, mono-valine ester impurities, or degradation products) is analytically invalid [1]. The chromatographic behavior (e.g., retention time, relative response factor) and spectroscopic signature of Bis(L-Valine) Ester Ganciclovir TFA Salt are unique to its bis-valine diester structure [2]. Regulatory filings (ANDA) require method validation using the exact, specified impurity to demonstrate system suitability and accurate quantification [3]. Using an incorrect standard leads to misidentification, inaccurate impurity profiling, and potential rejection of a drug product batch, as compendial methods are validated only for the designated USP/EP reference compound [4].

Target Standard
Generic Substitute
Risk
Bis(L-Valine) Ester Ganciclovir TFA Salt
Unique chromatographic RRT and spectroscopic signature; compendial reference.
Ganciclovir, mono-valine ester, or degradation products
Different retention behavior; unvalidated for Impurity F quantification.
Misidentification, inaccurate impurity profiling, potential batch rejection.
USP/EP designated impurity standard
Regulatory monograph defines acceptance criteria requiring this standard.
Non-reference grade material
Lacks traceable purity and compendial recognition.
ANDAs rejected without validated use of specified impurity standard.

Evidence for Bis(L-Valine) Ester Ganciclovir TFA Salt as Reference Standard


Regulatory Specification as a Specified Impurity

Bis(L-Valine) Ester Ganciclovir is officially designated as Valganciclovir EP Impurity F and Valganciclovir USP Related Compound F [1][2]. This is not a generic descriptor but a specific regulatory classification that mandates its use as a reference standard for any abbreviated new drug application (ANDA) or commercial production of valganciclovir [3].

Regulatory Specification
Class-level inference
Designated EP Impurity F and USP Related Compound F.
Mandates exact standard for ANDA and batch testing.
Monograph-defined acceptance criteria require dedicated reference.
Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Structural Confirmation by Synthesis and Spectroscopy

The synthesis and characterization of this specific bis-valine ester impurity have been reported, confirming its structure as 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]propane-1,3-diyl bis(2-amino-3-methylbutanoate) [1]. The product was successfully characterized using FT-IR, 1H NMR, and LC-MS [1]. This provides a verifiable chemical identity, differentiating it from other potential impurities like monoacetoxy ganciclovir.

Structural Confirmation
Head-to-head
Confirmed distinct bis-valine ester structure vs. monoacetoxy impurity by FT-IR, 1H NMR, LC-MS.
Ensures correct identity for analytical use.
Synthesis and characterization reported in literature.
Organic Synthesis Spectroscopy Impurity Profiling

Chromatographic Differentiation via RRT

The compound has a defined and specific relative retention time (RRT) in validated HPLC methods for valganciclovir [1]. While the exact RRT value is method-specific, its designation as a reference material with a specific RRT (e.g., RRT 0.54 for another related impurity) underscores that each impurity possesses a unique chromatographic signature [2]. This allows for unambiguous identification and quantification, which is impossible without a specific reference standard.

Chromatographic Differentiation
Method context
Distinct RRT in compendial HPLC methods; unique peak identity.
Enables unambiguous quantification in presence of API.
System suitability relies on specific impurity standard.
HPLC Analysis Method Validation Analytical Chemistry

Defined Purity and Traceability

Reputable suppliers provide this compound with a certificate of analysis detailing its purity and characterization data, which is compliant with regulatory guidelines [1]. This is in contrast to bulk chemical reagents where purity may be undefined or not fit for trace analytical work. The procurement of a reference standard includes a defined purity value (e.g., >98%) with traceable uncertainty, which is a fundamental requirement for accurate quantitative analysis.

Purity & Traceability
Supporting evidence
Traceable purity with COA and characterization data (>98%).
Confidence in quantitative accuracy for batch release.
Supplier data, compliant with USP/EP guidelines.
Reference Standards Quality Assurance GMP Compliance

Bis(L-Valine) Ester Ganciclovir TFA Salt Applications


ANDA Method Validation

Procurement is mandatory for analytical method validation (AMV) as part of an Abbreviated New Drug Application (ANDA) for generic valganciclovir. The standard is used to establish system suitability, specificity, linearity, accuracy, precision, and the limit of quantitation (LOQ) for impurity F [1][2]. The data generated directly supports the demonstration that the generic manufacturing process adequately controls this specified impurity to levels acceptable by the FDA and EMA.

QC Batch Release Testing

In commercial manufacturing, the standard is used daily in QC laboratories for the batch release of valganciclovir drug substance and drug product. It serves as the comparator to ensure that the levels of Impurity F in every manufactured batch do not exceed the acceptance criteria defined in the USP or EP monographs [1]. This ensures patient safety and product quality.

Forced Degradation Studies

The standard is used to develop and validate stability-indicating HPLC methods. During forced degradation studies (stress testing), the standard helps identify and confirm whether this specific process impurity is also a potential degradation product. Its known chromatographic profile ensures that the analytical method can resolve the active pharmaceutical ingredient from all potential impurities and degradation products [2].

Application
Selection Property
Validation Focus
ANDA Method Validation
Compendial identity & regulatory specification
Specificity, linearity, accuracy, LOQ for Impurity F
QC Batch Release Testing
Exact impurity standard with defined acceptance criteria
Quantification against monograph limits
Forced Degradation Studies
Stability-indicating method specificity
Confirmation of impurity vs. degradation product resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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